molecular formula C21H19N5O3S B2747502 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylacetamide CAS No. 958584-36-6

2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylacetamide

Cat. No. B2747502
CAS RN: 958584-36-6
M. Wt: 421.48
InChI Key: UDKSTXRCZYYZBR-UHFFFAOYSA-N
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Description

This compound is a quinazoline , a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds involves nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety from an intermediate . The reaction proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety from an intermediate . The reaction does not stop at the formation of pyrrolo [3,2-d]pyrimidine, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds similar to 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylacetamide have been investigated for their potential as antimicrobial and antifungal agents. Studies have found significant biological activity against various standard strains, highlighting the promise of these compounds in the field of infectious disease treatment and prevention (Anisetti & Reddy, 2012).

Antiulcer Activity

Research has explored the use of related compounds for antiulcer activity. In animal models, these compounds have shown promising results against various types of ulcers, indicating potential therapeutic applications in gastroenterology (Patil, Ganguly, & Surana, 2010).

Antitumor Activity

Several studies have focused on the antitumor properties of related quinazoline derivatives. These compounds have been tested for their effectiveness against different types of cancer cells, offering potential avenues for cancer treatment (Gangjee et al., 1996), (Gangjee et al., 1997).

Antiviral Applications

Research on similar quinazoline derivatives has also extended to antiviral applications, including potential treatments for respiratory viruses and biodefense-related pathogens. These studies have shown promising results in cell culture models against a variety of viruses (Selvam et al., 2007).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with various biological targets. These studies are critical in drug development, helping to predict the binding and activity of these compounds within the body (Fahim & Ismael, 2021), (Mikra et al., 2022).

properties

IUPAC Name

2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c22-17(27)12-30-21-25-15-9-5-4-8-14(15)19-24-16(20(29)26(19)21)10-18(28)23-11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKSTXRCZYYZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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